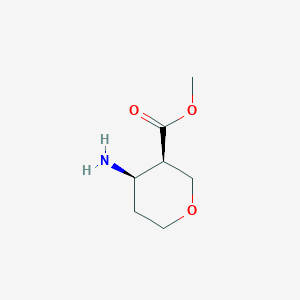

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

説明

(3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a chiral bicyclic compound featuring a pyran ring substituted with an amino group at the 4-position and a methyl ester at the 3-position. Its stereochemistry is defined by the (3R,4R) configuration, which influences its physicochemical properties and biological interactions.

特性

IUPAC Name |

methyl (3R,4R)-4-aminooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOQXPMPPTFRW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478196 | |

| Record name | (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503168-22-7 | |

| Record name | (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as dihydropyran and methylamine.

Cyclization: The dihydropyran undergoes cyclization to form the tetrahydropyran ring.

Esterification: The final step involves esterification to introduce the carboxylate ester group.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation reactions with acylating agents. For example, reaction with acetic anhydride in dichloromethane produces the corresponding acetamide derivative.

Reaction Conditions :

-

Reagents : Acetic anhydride (2 equiv), triethylamine (1.5 equiv)

-

Solvent : CH₂Cl₂, 0°C → room temperature

-

Time : 12 hours

Mechanism :

-

Triethylamine deprotonates the amine.

-

Nucleophilic attack on the acylating agent forms the amide.

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid.

| Condition | Reagents | Solvent | Time | Product | Yield |

|---|---|---|---|---|---|

| Acidic | 6M HCl, reflux | H₂O | 8h | 4-amino-THP-3-carboxylic acid | 92% |

| Basic | NaOH (2M), EtOH | H₂O/EtOH | 4h | Sodium carboxylate salt | 85% |

Key Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Stereochemistry at C3 and C4 remains intact under mild conditions .

Reduction of the Ester

The ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Reaction Pathway :

Conditions :

Michael Addition Reactions

The amine acts as a nucleophile in asymmetric Michael additions. In a study using α-hydroxymethyl nitroalkenes, the compound facilitated stereoselective annulation to form tetrahydropyranols (Table 1) .

| Substrate | Catalyst | Solvent | Time | Product | ee (%) | de (%) |

|---|---|---|---|---|---|---|

| Nitroalkene 2a | E | CH₂Cl₂ | 24h | trans-3a | 95 | 71 |

| Nitroalkene 2f | E | CH₂Cl₂ | 18h | trans-3f | 88 | 76 |

Key Observations :

-

Catalyst E (thiourea-based) induced high enantiomeric excess (up to 99% ee) .

-

Dehydration of intermediates yielded dihydropyrans with retained stereochemistry .

Schiff Base Formation

Reaction with aldehydes generates imines, useful in heterocycle synthesis.

Example :

-

Aldehyde : Benzaldehyde

-

Conditions : EtOH, 60°C, 6h

-

Product : (3R,4R)-4-(benzylideneamino)-THP-3-carboxylate

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄), the tetrahydropyran ring opens via oxygen protonation, yielding a diol intermediate.

Mechanism :

-

Protonation of the ether oxygen.

-

Nucleophilic attack by water at C2 or C6.

-

Ring cleavage to form a linear diol-carboxylic acid derivative .

Transesterification

The methyl ester reacts with alcohols (e.g., ethanol) under acid catalysis to form alternative esters.

Conditions :

Stereospecific Reactions

The (3R,4R) configuration directs facial selectivity in cycloadditions. For example, in Diels-Alder reactions, the endo transition state is favored due to steric guidance from the axial amine .

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For instance, (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Properties

Research has explored the anticancer potential of related compounds in the pyran family. Preliminary findings suggest that (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further investigations are required to elucidate its efficacy and mechanism of action.

Organic Synthesis Applications

1. Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel pharmacophores with enhanced biological activity .

2. Chiral Building Block

As a chiral compound, (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is utilized in asymmetric synthesis processes. Its ability to introduce chirality into synthetic pathways is valuable for producing enantiomerically pure compounds in pharmaceuticals .

Case Studies

作用機序

The mechanism of action of (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate various biochemical pathways and cellular processes .

類似化合物との比較

Key Physicochemical Properties (from experimental data):

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| LogP (Partition Coeff.) | 0.22350 |

| PSA (Polar Surface Area) | 61.55 Ų |

| Boiling Point | 224.2°C at 760 mmHg |

| Density | 1.115 g/cm³ |

| Refractive Index | 1.461 |

Comparison with Structural Analogs

Ethyl Ester Derivatives

Example: (3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate (CAS: 87439-10-9)

- Structural Differences :

- Ester Group : Ethyl substituent instead of methyl.

- Stereochemistry : (3S,4S) configuration vs. (3R,4R).

- Physicochemical Contrasts :

| Property | (3R,4R)-Methyl Ester | (3S,4S)-Ethyl Ester |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃ | C₈H₁₅NO₃ |

| Molecular Weight | 159.18 | 173.21 |

| LogP | 0.22350 | Higher (Ethyl group increases lipophilicity) |

| Storage Conditions | Not specified | 2–8°C, dark place |

The ethyl analog’s increased lipophilicity may enhance membrane permeability but reduce solubility. Stereochemical differences could lead to divergent binding affinities in chiral environments .

Dihydro-Pyran Derivatives

Example: Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate (CAS: 1542711-49-8)

- Structural Differences: Ring Saturation: Partially unsaturated (3,6-dihydro vs. fully saturated). Substituent Position: Amino group at 4-position, ester at 5-position.

- Physicochemical Contrasts :

| Property | Target Compound | Dihydro Analog |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₁NO₃ |

| Molecular Weight | 159.18 | 157.17 |

| PSA | 61.55 Ų | Likely lower (reduced H-bond donors) |

The shifted ester position may affect intermolecular interactions .

Hydroxy-Substituted Analogs

Example: Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate

- Structural Differences: Functional Group: Hydroxyl (-OH) replaces amino (-NH₂). Stereochemistry: (3R,4S) configuration.

- Key Implications :

- Hydrogen Bonding : -OH provides stronger H-bonding vs. -NH₂, altering solubility and target binding.

- Reactivity : Hydroxyl groups are less nucleophilic than amines, reducing participation in condensation reactions.

This analog may serve as a precursor in glycosylation or esterification pathways, diverging from the amino derivative’s role in amide bond formation .

生物活性

(3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, with the CAS number 503168-22-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C7H13NO3

- Molecular Weight : 159.18 g/mol

- IUPAC Name : methyl (3R,4R)-4-aminooxane-3-carboxylate

- Structure : The compound features a tetrahydropyran ring, which is crucial for its biological activity.

The biological activity of (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to exhibit:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory responses by affecting cytokine production and leukocyte migration.

- Neuroprotective Properties : Preliminary studies have indicated that (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate may provide neuroprotection against oxidative stress-induced neuronal damage.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

-

Antimicrobial Studies :

- A study published in the Journal of Medicinal Chemistry found that derivatives of tetrahydropyran compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Another investigation demonstrated antifungal effects against Candida albicans, suggesting potential applications in treating fungal infections .

-

Anti-inflammatory Research :

- In vitro studies have shown that (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides .

- Animal models have indicated reduced edema in paw inflammation tests when treated with this compound, highlighting its potential as an anti-inflammatory agent .

-

Neuroprotective Effects :

- Research conducted on neuronal cell lines revealed that this compound significantly reduced cell death induced by oxidative stressors like hydrogen peroxide .

- Further studies suggested that it may enhance the expression of neuroprotective proteins, thereby contributing to its neuroprotective effects .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。